4-nitrofenil-β-D-celobiosido

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

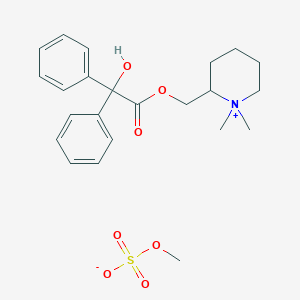

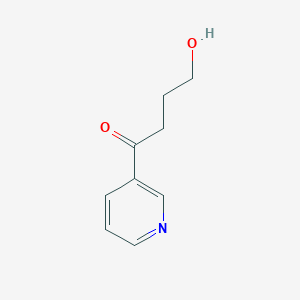

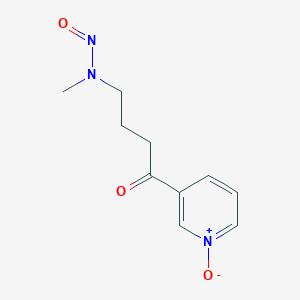

4-Nitrophenyl beta-D-cellobioside is a chromogenic substrate commonly used for the detection of cellulase activity. It is a cellotriose analog, meaning it mimics the structure of cellotriose, a trisaccharide. The compound is hydrolyzed by exoglucanase, endoglucanase, and beta-glucosidase to form 4-nitrophenol, which is a yellow compound that can be easily detected .

Aplicaciones Científicas De Investigación

4-Nitrophenyl beta-D-cellobioside is widely used in scientific research for the following applications:

Chemistry: It is used as a substrate to assay the activity of cellulase enzymes, which are important in the study of cellulose degradation and biofuel production

Biology: The compound is used to study the activity of cellulases in various microorganisms, including bacteria and fungi

Medicine: Research on cellulase activity has implications for understanding certain diseases and developing enzyme-based therapies

Industry: It is used in the paper and pulp industry to study the degradation of cellulose and improve processing techniques

Análisis Bioquímico

Biochemical Properties

4-Nitrophenyl-beta-D-cellobioside interacts with several enzymes, proteins, and other biomolecules. It is hydrolyzed by exoglucanases, endoglucanases, and β-glucosidases to yield p-nitrophenol (PNP) . This interaction is crucial in the detection of cellulase activity .

Cellular Effects

The effects of 4-Nitrophenyl-beta-D-cellobioside on various types of cells and cellular processes are primarily related to its role as a substrate for cellulase activity

Molecular Mechanism

The molecular mechanism of action of 4-Nitrophenyl-beta-D-cellobioside involves its hydrolysis by exoglucanases, endoglucanases, and β-glucosidases . These enzymes break down 4-Nitrophenyl-beta-D-cellobioside, releasing p-nitrophenol (PNP), which can be detected due to its color .

Temporal Effects in Laboratory Settings

The temporal effects of 4-Nitrophenyl-beta-D-cellobioside in laboratory settings are primarily related to its role as a substrate in enzymatic assays

Metabolic Pathways

4-Nitrophenyl-beta-D-cellobioside is involved in the metabolic pathway of cellulase activity . It is hydrolyzed by exoglucanases, endoglucanases, and β-glucosidases, enzymes that play a crucial role in this pathway .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitrophenyl beta-D-cellobioside typically involves the glycosylation of 4-nitrophenol with cellobiose. This reaction is catalyzed by glycosyltransferases or chemical catalysts under controlled conditions. The reaction is usually carried out in an aqueous or organic solvent system, and the product is purified through crystallization or chromatography .

Industrial Production Methods: Industrial production of 4-Nitrophenyl beta-D-cellobioside follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The compound is then subjected to rigorous quality control measures to ensure it meets industry standards .

Análisis De Reacciones Químicas

Types of Reactions: 4-Nitrophenyl beta-D-cellobioside primarily undergoes hydrolysis reactions. It is hydrolyzed by cellulases, including exoglucanase, endoglucanase, and beta-glucosidase, to produce 4-nitrophenol and cellobiose .

Common Reagents and Conditions: The hydrolysis of 4-Nitrophenyl beta-D-cellobioside is typically carried out in aqueous solutions at optimal pH and temperature conditions for the specific cellulase enzyme being used. Common reagents include buffer solutions to maintain pH and cellulase enzymes .

Major Products: The major product of the hydrolysis reaction is 4-nitrophenol, which is a yellow compound that can be detected spectrophotometrically. Cellobiose is also produced as a byproduct .

Mecanismo De Acción

The mechanism of action of 4-Nitrophenyl beta-D-cellobioside involves its hydrolysis by cellulase enzymes. The enzymes bind to the compound and catalyze the cleavage of the glycosidic bond, resulting in the formation of 4-nitrophenol and cellobiose. The molecular targets are the glycosidic bonds within the compound, and the pathways involved include the enzymatic hydrolysis of cellulose .

Comparación Con Compuestos Similares

- 4-Nitrophenyl beta-D-glucopyranoside

- 4-Nitrophenyl alpha-D-glucopyranoside

- 4-Nitrophenyl beta-D-lactopyranoside

- 4-Nitrophenyl beta-D-xylopyranoside

Comparison: 4-Nitrophenyl beta-D-cellobioside is unique in its structure as a cellotriose analog, making it particularly useful for studying cellulase activity. Other similar compounds, such as 4-Nitrophenyl beta-D-glucopyranoside and 4-Nitrophenyl alpha-D-glucopyranoside, are used to study different glycosidases. The specificity of 4-Nitrophenyl beta-D-cellobioside for cellulase enzymes sets it apart from these other substrates .

Propiedades

IUPAC Name |

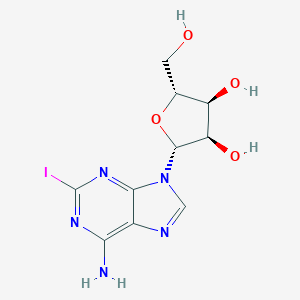

(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO13/c20-5-9-11(22)12(23)14(25)18(30-9)32-16-10(6-21)31-17(15(26)13(16)24)29-8-3-1-7(2-4-8)19(27)28/h1-4,9-18,20-26H,5-6H2/t9-,10-,11-,12+,13-,14-,15-,16-,17-,18+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAYJZWFYUSNIPN-KFRZSCGFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3482-57-3 |

Source

|

| Record name | 4-Nitrophenyl beta-cellobioside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003482573 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Q1: How does 4-Nitrophenyl β-D-cellobioside help characterize cellulases?

A: 4-Nitrophenyl β-D-cellobioside acts as a chromogenic substrate for certain cellulases. When cleaved by an enzyme, it releases 4-nitrophenol, a yellow compound that can be easily quantified by measuring its absorbance at 405 nm using a spectrophotometer. This allows researchers to assess the activity of cellulases and investigate their substrate specificity. Notably, the research articles highlight that some acid cellulases, like the one isolated from Bacillus sp. KSM-330 [], exhibit minimal activity towards 4-Nitrophenyl β-D-cellobioside, suggesting a preference for longer cellulose chains.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.